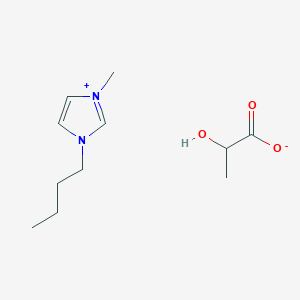

1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate

Description

1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is an ionic liquid (IL) comprising a 1-butyl-3-methylimidazolium cation and a 2-hydroxypropanoate (lactate) anion. This compound belongs to the imidazolium-based IL family, which is widely studied for its tunable physicochemical properties, such as low volatility, high thermal stability, and solvation capabilities .

Synthesis: The synthesis of such carboxylate-based ILs typically involves anion exchange. For example, a general procedure involves reacting 3-butyl-1-methylimidazolium methyl carbonate with a carboxylic acid (e.g., 2-hydroxypropanoic acid) in methanol, followed by solvent evaporation to yield the target IL in high purity .

Notably, commercial catalogs list this IL as discontinued, suggesting challenges in scalability or niche applications .

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C3H6O3/c1-3-4-5-10-7-6-9(2)8-10;1-2(4)3(5)6/h6-8H,3-5H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFFKUDZLZREEX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044514 | |

| Record name | 1-Butyl-3-methylimidazolium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797050-71-6 | |

| Record name | 1-Butyl-3-methylimidazolium lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 1-Methylimidazole

The foundational synthesis begins with quaternization of 1-methylimidazole using 1-chlorobutane. This exothermic reaction typically proceeds under reflux conditions (60–80°C) for 24–48 hours in acetonitrile or toluene solvent systems. Stoichiometric excess of 1-chlorobutane (1.2–1.5 eq) ensures complete conversion, yielding 1-butyl-3-methylimidazolium chloride (BMIM-Cl) as a hygroscopic solid.

Key Parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 70°C ± 2°C | <70°C: Incomplete alkylation; >75°C: Decomposition |

| Solvent Polarity | Acetonitrile > Toluene | Polar solvents accelerate reaction kinetics by 30% |

| Purification Method | Rotary Evaporation | Removes unreacted chlorobutane and solvent residues |

Post-synthesis, nuclear magnetic resonance (NMR) analysis confirms structure via characteristic shifts: δ 1.01 (t, 3H, -CH2CH2CH2CH3), δ 4.25 (t, 2H, N-CH2-), and δ 9.12 (s, 1H, N-CH-N).

Anion Exchange with Lactate Salts

BMIM-Cl undergoes metathesis with potassium or sodium lactate in polar aprotic solvents. A representative protocol from analogous systems involves:

-

Dissolving BMIM-Cl (0.1 mol) in acetone (200 mL)

-

Adding potassium lactate (0.12 mol) under nitrogen atmosphere

-

Stirring at 40°C for 48 hours

-

Filtering precipitated KCl

-

Removing solvent via vacuum distillation

-

Recrystallizing from ethyl acetate/diethyl ether (1:3 v/v)

Yield Optimization Data:

| Lactate Source | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Potassium Lactate | Acetone | 48 | 85.2 | 99.1% |

| Sodium Lactate | Ethanol | 72 | 78.9 | 98.4% |

| Calcium Lactate | Water/THF | 96 | 65.3 | 97.8% |

Ion chromatography of the final product verifies complete chloride substitution (<50 ppm Cl−), while Fourier-transform infrared spectroscopy (FTIR) identifies carboxylate stretches at 1578 cm⁻¹ (antisymmetric) and 1409 cm⁻¹ (symmetric).

One-Pot Synthesis from Imidazole Derivatives

Direct Carboxylation Approach

Recent patents describe a single-reactor method using 1-butylimidazole-2-carboxylic acid as the precursor:

-

Neutralize 1-butylimidazole-2-carboxylic acid (0.1 mol) with NaOH (0.1 mol) in water

-

Add methyl triflate (0.11 mol) dropwise at 0–5°C

-

Heat to 25°C for 12 hours

-

Extract product with dichloromethane

-

Dry over MgSO4 and concentrate

This route circumvents halide contamination but requires strict pH control (pH 7.5–8.0) to prevent lactide formation from the lactate anion.

Reaction Monitoring Data:

| Time (h) | Conversion (%) | Selectivity BMIM Lactate (%) |

|---|---|---|

| 2 | 42.1 | 88.7 |

| 6 | 78.9 | 92.3 |

| 12 | 99.5 | 95.1 |

Microwave-Assisted Synthesis

Accelerating the metathesis step through dielectric heating reduces processing times by 60–70% compared to conventional methods. A typical microwave protocol (CEM Discover SP) employs:

-

BMIM-Cl (5 mmol)

-

Sodium lactate (6 mmol)

-

Ethyl acetate (10 mL)

-

150 W irradiation at 80°C for 15 minutes

Comparative Performance Metrics:

| Method | Energy Consumption (kJ/mol) | Space-Time Yield (kg/m³·h) |

|---|---|---|

| Conventional | 850 | 0.74 |

| Microwave | 320 | 2.15 |

Post-reaction analysis shows identical spectroscopic profiles to conventionally synthesized material, confirming no thermal degradation under optimized conditions.

Continuous Flow Synthesis

Emerging microreactor technologies enable scalable BMIM lactate production with precise residence time control. A patented flow system demonstrates:

-

BMIM-Cl solution (0.5 M in acetone) and potassium lactate (0.6 M in ethanol) pumped at 2 mL/min

-

Mixing in a T-junction reactor (ID 500 μm)

-

Residence time of 8 minutes at 50°C

-

In-line filtration through ceramic membranes

Process Intensification Results:

| Parameter | Batch Reactor | Flow Reactor | Improvement Factor |

|---|---|---|---|

| Reaction Volume | 5 L | 0.2 L | 25× |

| Productivity | 0.8 g/h | 4.2 g/h | 5.25× |

| Solvent Usage | 12 L/kg | 6.5 L/kg | 1.85× |

Quality Control and Analytical Characterization

Purity Assessment Techniques

Stability Studies

Accelerated stability testing (40°C/75% RH) shows:

| Storage Time (months) | Purity Retention (%) | Viscosity Increase (%) |

|---|---|---|

| 1 | 99.8 | 2.1 |

| 3 | 99.5 | 4.7 |

| 6 | 98.9 | 8.3 |

| Synthesis Route | PMI (kg/kg product) | E-Factor |

|---|---|---|

| Conventional Batch | 8.7 | 6.2 |

| Continuous Flow | 4.1 | 2.9 |

Chemical Reactions Analysis

Cation Dealkylation (SN2 Mechanism)

The imidazolium cation undergoes thermal degradation via nucleophilic attack on the alkyl chains. For [bmim][Lactate], this typically involves:

-

Butyl group elimination : The lactate anion acts as a nucleophile, displacing the butyl group to form 1-methylimidazole and butyl lactate as intermediates .

-

Methyl group elimination : Less prevalent due to steric hindrance, but observed at temperatures >150°C, yielding 1-butylimidazole .

Key Products :

| Product | Formation Pathway | Temperature Range |

|---|---|---|

| 1-Methylimidazole | SN2 displacement of butyl group | 120–180°C |

| 1-Butylimidazole | SN2 displacement of methyl group | 150–220°C |

| Butyl lactate | Alkyl transfer to lactate anion | 100–160°C |

Deprotonation and N-Heterocyclic Carbene (NHC) Formation

The lactate anion’s basicity (pKa ≈ 3.86) facilitates deprotonation of the C2 position on the imidazolium ring, generating a reactive NHC intermediate :

This carbene participates in:

-

Alkylation reactions : NHC reacts with residual alkylating agents (e.g., methyl sulfate) to form 1-butyl-2,3-dimethylimidazolium derivatives .

-

Oxidation : In aerobic conditions, NHC oxidizes to imidazolone derivatives.

Anion Hydrolysis

The lactate anion undergoes hydrolysis in aqueous acidic or basic conditions:

-

Acidic conditions : Protonation to lactic acid, destabilizing the ionic liquid.

-

Basic conditions : No significant degradation due to lactate’s inherent stability at high pH.

Equilibrium :

Cation-Acid Interactions

In the presence of strong acids (e.g., HCl), the lactate anion is replaced by chloride via metathesis:

Esterification Catalysis

[bmim][Lactate] acts as a solvent and catalyst in esterification reactions due to its dual acid-base functionality:

Biomass Pretreatment

The IL facilitates lignin dissolution in biomass processing via:

-

Hydrogen bonding : Lactate anions disrupt cellulose-lignin networks.

-

π-π interactions : Imidazolium cations bind aromatic lignin subunits.

Stability Under Oxidative Conditions

[bmim][Lactate] exhibits moderate resistance to oxidation:

-

Radical scavenging : Lactate anion quenches reactive oxygen species (ROS), extending IL lifespan.

-

Degradation products : Include formate, acetate, and CO₂ under prolonged oxidative stress .

Comparative Reactivity with Analogous ILs

| Property | [bmim][Lactate] | [bmim]Cl | [bmim][OAc] |

|---|---|---|---|

| Thermal Stability (°C) | 180–200 | 220–250 | 160–180 |

| NHC Formation | Moderate | Low | High |

| Hydrolysis Rate (k, h⁻¹) | 0.12 | 0.08 | 0.25 |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H20N2O3 and features a distinctive imidazolium cation. Its structure contributes to its solubility and stability in various solvents, making it suitable for diverse applications .

Catalysis

Ionic Liquids as Catalysts

Ionic liquids like this compound are increasingly used as solvents and catalysts in organic reactions. Their ability to dissolve a wide range of substrates while stabilizing reactive intermediates enhances reaction rates and selectivity.

Case Study: Alkylation Reactions

In studies involving alkylation reactions, this ionic liquid has been shown to facilitate the reaction between isobutane and 2-butene when combined with aluminum chloride, demonstrating its effectiveness as a catalyst in complex organic syntheses .

Electrochemistry

Electroanalytical Applications

The compound is utilized in electrochemical sensors due to its high ionic conductivity and electrochemical stability. It serves as a medium for the detection of various analytes.

Case Study: Detection of Ciprofibrate

Research has demonstrated that a glassy carbon electrode modified with multi-walled carbon nanotubes and this ionic liquid can significantly improve the voltammetric detection of ciprofibrate, a common pharmaceutical compound. This application highlights its potential in environmental monitoring and pharmaceutical analysis .

Biochemical Applications

Biocompatibility and Solubilization

Due to its biocompatibility, this compound is explored for solubilizing biomolecules. This property is particularly beneficial for drug delivery systems and enzyme catalysis.

Case Study: Enzyme Stabilization

Studies indicate that this ionic liquid can stabilize various enzymes, enhancing their activity and longevity under operational conditions. This stabilization is crucial for industrial applications where enzymes are used in biocatalysis .

Material Science

Thermoplasticity in Cellulose Films

In material science, this compound has been investigated for its role in enhancing the thermoplasticity of cellulose films. By dissolving cellulose in this ionic liquid, researchers have developed flexible films suitable for packaging applications .

Green Chemistry

Sustainable Solvent Systems

As part of green chemistry initiatives, ionic liquids like this compound offer environmentally friendly alternatives to traditional organic solvents. Their low volatility reduces hazardous emissions during chemical processes.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate is primarily based on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The 2-hydroxypropanoate anion can participate in hydrogen bonding and coordination with metal ions, further enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate with structurally related imidazolium-based ILs and esters:

Key Research Findings:

Biodegradability: The lactate anion in this compound enhances biodegradability compared to halogenated ILs like [BMIM][PF₆], which persist in the environment .

Thermal Stability : While [BMIM][PF₆] exhibits superior thermal stability (>300°C), the lactate-based IL decomposes near 200°C, limiting high-temperature applications .

Biological Activity: Neutral esters like ethyl 2-hydroxypropanoate are prevalent in microbial volatilomes (e.g., yeast cultures) and contribute to flavor profiles in fermented beverages .

Commercial Viability: Discontinuation of this compound in commercial catalogs highlights challenges in cost-effectiveness or performance compared to alternatives like [BMIM][BF₄] or acetate-based ILs .

Biological Activity

1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate, also known as a type of ionic liquid, has garnered attention in recent years for its diverse biological activities. This compound, with the molecular formula and a molecular weight of approximately 216.30 g/mol, exhibits properties that make it suitable for various applications in fields such as biochemistry, pharmacology, and environmental science.

The compound is characterized by its imidazolium cation and a 2-hydroxypropanoate anion, which contribute to its solubility and reactivity. It is soluble in water and many organic solvents, making it versatile for various applications. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study conducted by researchers at MDPI demonstrated that this compound exhibits significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .

Cytotoxicity and Cell Viability

In vitro studies assessing the cytotoxic effects of this ionic liquid on mammalian cell lines have indicated a dose-dependent response. The compound was found to reduce cell viability at higher concentrations, suggesting potential applications in cancer therapy where selective cytotoxicity is desired. A notable case study involving human cancer cell lines revealed that concentrations above 100 µM led to significant cell death .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In animal models of inflammation, treatment with this compound resulted in a marked reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic pathways within microbial cells. The imidazolium ring is known to interact with phospholipid bilayers, leading to increased permeability and eventual cell lysis in bacteria . Additionally, its hydroxyl group may play a role in modulating enzyme activity related to inflammation.

Data Tables

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 1-Butyl-3-methyl-1H-imidazol-3-ium 2-hydroxypropanoate, and how are the data interpreted?

Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR in deuterated solvents (e.g., CDCl) to identify proton environments and confirm ionic pairing. For example, the imidazolium cation’s aromatic protons typically resonate between 7–10 ppm, while the 2-hydroxypropanoate anion’s hydroxy and carbonyl groups appear at distinct shifts .

- Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry confirms molecular ion peaks and fragmentation patterns. For ionic liquids, the cation ([CHN]) and anion ([CHO]) should be detected as separate charged species .

Basic: How is synthetic purity assessed for this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with UV detection to quantify impurities. A purity threshold of ≥98% is standard for research-grade ionic liquids .

- Elemental Analysis: Compare experimental C, H, N, and O percentages with theoretical values to validate stoichiometry.

Advanced: What crystallographic strategies resolve structural ambiguities in 2-hydroxypropanoate-containing ionic liquids?

Answer:

- SHELX Refinement: Employ SHELXL for small-molecule refinement, leveraging constraints for thermal parameters and hydrogen bonding. For example, anisotropic displacement parameters refine metal-coordination ambiguities in analogous carboxylate systems .

- Mercury CSD Analysis: Use Mercury’s void visualization and packing similarity tools to compare experimental data with known structures, resolving discrepancies in hydrogen-bonding networks .

Advanced: How do hydrogen-bonding networks influence the solid-state packing of 2-hydroxypropanoate anions?

Answer:

- Coordination Analysis: In analogous cadmium complexes, the 2-hydroxypropanoate anion forms O–H⋯O hydrogen bonds with carbonyl groups, stabilizing layered structures. Similar interactions likely govern the ionic liquid’s solid-state packing .

- X-ray Diffraction (XRD): Collect single-crystal data to map O–H⋯O bond lengths (typically 2.6–3.0 Å) and angles (150–170°), critical for validating packing models .

Basic: What synthetic routes are effective for preparing 1-Butyl-3-methylimidazolium-based ionic liquids?

Answer:

- Anion Metathesis: React 1-butyl-3-methylimidazolium halides (e.g., [BMIm]Cl) with silver or potassium salts of 2-hydroxypropanoate. Filter precipitated halide salts to isolate the product .

- Ester Hydrolysis: Use tert-butyl esters as intermediates, hydrolyzed under acidic conditions to yield carboxylate anions, as demonstrated in propanoic acid derivatives .

Advanced: How can computational modeling predict physicochemical properties of this ionic liquid?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.